molecular formula C20H14N4O5S B2733630 (4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione CAS No. 370871-21-9

(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

Cat. No. B2733630
CAS RN: 370871-21-9
M. Wt: 422.42
InChI Key: BMXHOSWSWRLACE-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C20H14N4O5S and its molecular weight is 422.42. The purity is usually 95%.
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Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a core component of the chemical structure , is widely recognized for its application in medicinal chemistry. The pyrrolidine ring is utilized to develop compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. This versatility makes pyrrolidine derivatives valuable for designing novel biologically active compounds with target selectivity. Bioactive molecules characterized by the pyrrolidine ring, including its derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported in literature from 2015 onwards. These compounds have been investigated for their influence on biological activity and structure-activity relationships (SAR), highlighting the significance of the pyrrolidine scaffold in the design of new compounds for varied biological profiles (Li Petri et al., 2021).

Heterocyclic Aromatic Amines and Carcinogenicity

Research on heterocyclic aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), demonstrates their carcinogenic potential in rodents. The analysis of PhIP and its phase I and II metabolites in biological matrices, foodstuff, and beverages using techniques like liquid and gas chromatography coupled with various detection techniques has been extensively covered. This highlights the importance of understanding the biological effects and exposures of such compounds, which may relate to the scientific applications of the compound by exploring its potential biological activity and metabolism (Teunissen et al., 2010).

2,4-Thiazolidinediones as PTP 1B Inhibitors

Thiazolidinedione, a moiety structurally similar to thiadiazol in the queried compound, has been explored for its potential as PTP 1B inhibitors, which are significant in managing insulin resistance and T2DM. A review focused on the journey of thiazolidinediones as PTP 1B inhibitors from 2012-2018, revealing the structural amendments necessary to optimize these compounds as potential inhibitors. This suggests potential applications of the mentioned compound in researching metabolic disorders and insulin signaling pathways (Verma et al., 2019).

properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5S/c1-11-21-22-20(30-11)23-16(12-7-9-14(10-8-12)24(28)29)15(18(26)19(23)27)17(25)13-5-3-2-4-6-13/h2-10,16,25H,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGAPFKRESYPEE-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

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